L-Moses (also known as L-45) is a highly selective, cell-permeable chemical probe designed to inhibit the bromodomains of the p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) [1]. Optimized from the promiscuous pan-bromodomain inhibitor bromosporine, L-Moses delivers a PCAF Ki of 47 nM and a Kd of 126 nM while maintaining strict metabolic stability in human and mouse liver microsomes [2]. For procurement and assay design, its primary value lies in its quantifiable selectivity profile—offering >4500-fold selectivity over BRD4—and its availability alongside its inactive enantiomer, D-Moses, which serves as a rigorous negative control for validating on-target epigenetic modulation in complex cellular models [1].
Substituting L-Moses with generic pan-bromodomain inhibitors (such as bromosporine) or early-generation epigenetic modulators compromises assay integrity due to off-target binding across the BET family [1]. Promiscuous inhibitors confound phenotypic readouts, making it impossible to attribute cellular responses—such as the attenuation of endoplasmic reticulum stress or modulation of the unfolded protein response—specifically to PCAF/GCN5 inhibition [2]. Furthermore, utilizing a probe without a matched inactive enantiomer prevents researchers from definitively ruling out off-target toxicity or non-specific chemotype effects [1]. Procuring the L-Moses and D-Moses paired system ensures that downstream data is driven exclusively by on-target PCAF/GCN5 engagement, a critical requirement for high-confidence target validation [2].
In high-throughput screening workflows, L-Moses was rationally optimized to overcome the assay-confounding promiscuity of its parent compound, bromosporine [1]. While bromosporine broadly inhibits multiple bromodomains, leading to mixed phenotypic readouts, L-Moses achieves a >4500-fold selectivity for PCAF over BRD4 [2]. In comprehensive BROMOscan profiling against 48 bromodomains, L-Moses exhibited no observable activity (<6 µM) against non-target bromodomains, ensuring highly reproducible, target-specific data [1].
| Evidence Dimension | Selectivity for PCAF over BRD4 (Workflow Reproducibility) |
| Target Compound Data | >4500-fold selectivity (PCAF Ki = 47 nM) |
| Comparator Or Baseline | Bromosporine (Promiscuous pan-BRD inhibitor) |
| Quantified Difference | Elimination of BRD4 off-target binding |
| Conditions | BROMOscan assay and HTRF binding competition |
Eliminating BRD4 binding prevents the severe confounding transcriptional effects associated with broad BET inhibition, ensuring clean, reproducible PCAF/GCN5 target validation for procurement.
The procurement value of L-Moses in phenotypic screening is directly supported by the availability of its inactive enantiomer, D-Moses, which serves as a critical baseline for assay reproducibility [1]. In biochemical evaluations, L-Moses demonstrates a PCAF Kd of 126 nM and disrupts PCAF-histone H3.3 interactions (IC50 = 220 nM in NanoBRET assays) [2]. In stark contrast, D-Moses shows no observable binding to the PCAF bromodomain [1]. This structural pairing allows laboratories to definitively attribute biological outcomes to specific PCAF inhibition rather than non-specific chemotype toxicity .
| Evidence Dimension | PCAF Bromodomain Binding Affinity |
| Target Compound Data | Kd = 126 nM; NanoBRET IC50 = 220 nM |
| Comparator Or Baseline | D-Moses (Inactive enantiomer) |
| Quantified Difference | Complete loss of PCAF binding in the D-enantiomer |
| Conditions | Isothermal Titration Calorimetry (ITC) and NanoBRET target engagement in HEK293 cells |
Procuring the active/inactive enantiomer pair is essential for rigorous assay design, allowing buyers to establish absolute proof of on-target biological mechanisms without background interference.
Unlike many early-stage epigenetic probes that exhibit high baseline toxicity, L-Moses demonstrates high tolerability and handling characteristics in cellular models[1]. In peripheral blood mononuclear cells (PBMCs) from healthy donors, L-Moses showed no observable cytotoxicity at concentrations up to 10 μM over a 24-hour incubation period [2]. Additionally, the compound maintains high metabolic stability in both human and mouse liver microsomes, reducing the need for continuous redosing in extended assays [1].
| Evidence Dimension | Cellular Cytotoxicity and Handling Stability |
| Target Compound Data | No observed toxicity at ≤10 μM; stable in microsomes |
| Comparator Or Baseline | Standard cytotoxic epigenetic inhibitors (Class-level baseline) |
| Quantified Difference | Maintenance of 100% relative viability at working concentrations |
| Conditions | PBMC viability assay (LIVE/DEAD Fixable Aqua) over 24 hours |
High metabolic stability and zero baseline cytotoxicity at working concentrations make L-Moses highly suitable for prolonged cell-based assays and translational in vivo workflows.
Utilizing the L-Moses and D-Moses pair to definitively map the role of PCAF/GCN5 bromodomains in inflammatory pathways, retroviral infection, and cancer development without confounding off-target effects[2].
Applying L-Moses to study the Unfolded Protein Response (UPR), specifically to attenuate Tunicamycin-mediated neuronal cell death and CHOP activation in models of neurodegenerative diseases[1].
Replacing promiscuous pan-inhibitors like bromosporine in high-throughput screening assays to isolate the specific transcriptional consequences of PCAF/KAT2B inhibition versus broad BET (BRD4) inhibition[2].